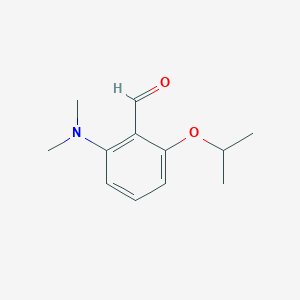
4-(4-Quinolin-3-ylindazol-1-yl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Quinolin-3-ylindazol-1-yl)benzonitrile is a complex organic compound with the molecular formula C23H14N4 and a molecular weight of 346.391 g/mol . This compound is characterized by the presence of a quinoline ring fused with an indazole ring, which is further connected to a benzonitrile group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Quinolin-3-ylindazol-1-yl)benzonitrile typically involves the formation of the quinoline and indazole rings followed by their fusion and subsequent attachment to the benzonitrile group. One common method involves the use of transition-metal-free routes, which are advantageous due to their simplicity and efficiency . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as ionic liquids as recycling agents, can enhance the sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Quinolin-3-ylindazol-1-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline and indazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced quinoline and indazole products.
Substitution: The compound can participate in substitution reactions, where functional groups on the quinoline or indazole rings are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline and indazole derivatives, while substitution reactions can produce a variety of functionalized compounds.
Wissenschaftliche Forschungsanwendungen
4-(4-Quinolin-3-ylindazol-1-yl)benzonitrile has a wide range of scientific research applications, including:
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 4-(4-Quinolin-3-ylindazol-1-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context of its use .
Vergleich Mit ähnlichen Verbindungen
4-(4-Quinolin-3-ylindazol-1-yl)benzonitrile can be compared with other similar compounds, such as:
Quinazoline and Quinazolinone Derivatives: These compounds share structural similarities with this compound and exhibit a range of biological activities.
Benzodiazole Derivatives: Compounds like 4-(1H-1,3-Benzodiazol-1-ylmethyl)benzonitrile have similar structural features and are used in various scientific applications.
The uniqueness of this compound lies in its specific combination of quinoline, indazole, and benzonitrile groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C23H14N4 |
|---|---|
Molekulargewicht |
346.4 g/mol |
IUPAC-Name |
4-(4-quinolin-3-ylindazol-1-yl)benzonitrile |
InChI |
InChI=1S/C23H14N4/c24-13-16-8-10-19(11-9-16)27-23-7-3-5-20(21(23)15-26-27)18-12-17-4-1-2-6-22(17)25-14-18/h1-12,14-15H |
InChI-Schlüssel |
RVGXGQDKBADBIM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C3=C4C=NN(C4=CC=C3)C5=CC=C(C=C5)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[3-(Pyridin-3-yloxy)phenyl]methanol](/img/structure/B13874364.png)



![3-[3-(6-chloro-1H-benzimidazol-2-yl)azetidin-1-yl]-N-phenylpyrazin-2-amine](/img/structure/B13874387.png)

![N-[2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]cyclopropanesulfonamide](/img/structure/B13874401.png)


